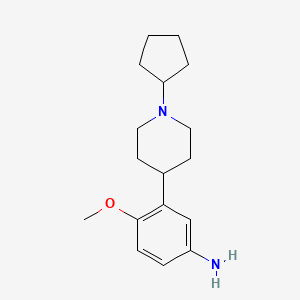
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline is an organic compound that features a piperidine ring substituted with a cyclopentyl group and an aniline moiety with a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Cyclopentyl Group: The cyclopentyl group is introduced via nucleophilic substitution reactions, often using cyclopentyl halides under basic conditions.
Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aniline or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways . Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
相似化合物的比较
Similar Compounds
4-(1-Cyclopentylpiperidin-4-yl)-aniline: Lacks the methoxy group, which may affect its pharmacological properties.
3-(1-Cyclopentylpiperidin-4-yl)-aniline: Similar structure but without the methoxy group, potentially leading to different reactivity and biological activity.
Uniqueness
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline is unique due to the presence of both the cyclopentyl and methoxy groups, which may confer specific pharmacological properties and reactivity patterns not observed in its analogs .
生物活性
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline, a compound with notable structural features, has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and implications for therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives, characterized by a cyclopentyl group and a methoxy-substituted aniline moiety. Its chemical structure can be represented as follows:
This configuration suggests potential lipophilicity, which may influence its ability to cross biological membranes and interact with various receptors.
Research indicates that this compound primarily interacts with neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions are crucial for modulating mood, cognition, and motor functions. The compound's affinity for specific receptors can lead to various biological effects, including:
- Dopaminergic Activity : It may act as a dopamine receptor agonist or antagonist, influencing pathways associated with reward and motivation.
- Serotonergic Modulation : The compound could affect serotonin receptors, impacting mood regulation and anxiety responses.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate neurotransmitter release and receptor activity. A summary of key findings is presented in Table 1.
| Study | Methodology | Findings |
|---|---|---|
| Study A | Radioligand Binding Assay | High affinity for D2 dopamine receptors |
| Study B | Electrophysiological Studies | Modulation of serotonin receptor activity |
| Study C | Cell Culture Experiments | Increased dopamine release in neuronal cultures |
These studies underscore the compound's potential as a pharmacological agent targeting neurological disorders.
In Vivo Studies
Animal model studies have further elucidated the biological effects of this compound. Key findings include:
- Behavioral Changes : In rodent models, administration resulted in increased locomotor activity, suggesting stimulant properties.
- Anxiety-like Behavior : Tests such as the elevated plus maze indicated reduced anxiety levels in treated animals compared to controls.
Case Studies
A notable case study involved the administration of the compound in a rodent model of depression. The results indicated significant improvements in depressive-like symptoms as measured by the forced swim test and tail suspension test. These findings suggest potential therapeutic applications in mood disorders.
Implications for Therapeutic Applications
Given its interaction with key neurotransmitter systems, this compound holds promise for the development of treatments for various neurological conditions, including:
- Depression : Its modulatory effects on serotonin may provide a basis for antidepressant formulations.
- Schizophrenia : Targeting dopaminergic pathways could offer new avenues for managing symptoms.
属性
CAS 编号 |
648901-25-1 |
|---|---|
分子式 |
C17H26N2O |
分子量 |
274.4 g/mol |
IUPAC 名称 |
3-(1-cyclopentylpiperidin-4-yl)-4-methoxyaniline |
InChI |
InChI=1S/C17H26N2O/c1-20-17-7-6-14(18)12-16(17)13-8-10-19(11-9-13)15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11,18H2,1H3 |
InChI 键 |
UTWIEWFHLWROOA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)N)C2CCN(CC2)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















